B1574635 JNJ-6379

JNJ-6379

Cat. No.: B1574635
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-6379 (JNJ-56136379) is a first-in-class hepatitis B virus (HBV) capsid assembly modulator that inhibits viral replication by disrupting the formation of functional viral capsids and blocking the synthesis of covalently closed circular DNA (cccDNA), a critical reservoir for HBV persistence . Preclinical studies demonstrated its dual mechanism of action (MoA): (1) preventing proper capsid assembly ("primary MoA") and (2) destabilizing preformed capsids ("secondary MoA") .

In Phase 1 trials, this compound exhibited dose-proportional pharmacokinetics (PK) with a median time to maximum plasma concentration (tmax) of ~3 hours and a half-life (t1/2) supporting once-daily dosing . Antiviral activity was robust, with dose-dependent reductions in HBV DNA (up to 3.5 log10 IU/mL) and HBV RNA in treatment-naïve chronic hepatitis B (CHB) patients, regardless of HBeAg status or viral genotype .

Phase 2a studies (e.g., JADE) further confirmed its tolerability but revealed viral breakthrough events in monotherapy arms due to T33N core protein mutations, which reduce drug activity . Consequently, this compound was primarily evaluated in combination with nucleos(t)ide analogs (NAs) like tenofovir disoproxil (TDF) or siRNA JNJ-3989. However, interim analyses from the REEF-1 and REEF-2 trials identified an unfavorable benefit-risk profile due to renal toxicity (e.g., tubulopathy with TDF) and blunted HBsAg reduction compared to JNJ-3989+NA alone, leading to its discontinuation in all ongoing studies .

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-6379;  JNJ 6379;  JNJ6379;  JNJ-56136379;  JNJ 56136379;  JNJ56136379;  JNJ-379;  JNJ 379;  JNJ379; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic and Pharmacokinetic Comparisons

Compound Class Mechanism Key PK Parameters
JNJ-6379 Capsid assembly modulator Disrupts HBV capsid assembly; inhibits cccDNA formation tmax: 3 h; Dose-proportional exposure
JNJ-3989 siRNA Targets HBV RNA, reducing HBsAg and viral load Administered subcutaneously every 4 weeks; dose-dependent HBsAg reduction
Tenofovir (TDF) Nucleos(t)ide analog Inhibits HBV reverse transcriptase Oral; renal toxicity risk at high doses
Entecavir (ETV) Nucleos(t)ide analog Potent HBV DNA polymerase inhibitor High barrier to resistance; minimal renal toxicity

Efficacy and Resistance Profiles

  • JNJ-3989 demonstrated superior HBsAg reduction (5–19% of patients met NA-stopping criteria in Phase 2b) . NAs (e.g., TDF, ETV) suppress HBV DNA but require lifelong therapy due to cccDNA persistence .
  • Resistance: this compound monotherapy led to viral breakthrough (5/28 patients at 75 mg) via T33N mutations .

Clinical Trial Outcomes

  • This compound + JNJ-3989 + NA (REEF-1) :
    • Reduced HBsAg lowering efficacy vs. JNJ-3989 + NA alone.
    • Increased renal tubulotoxicity (β2-microglobulin/creatinine ratio) with TDF co-administration .
  • JNJ-3989 + NA (REEF-1) :
    • Dose-dependent HBsAg reduction (19% met stopping criteria at 200 mg) with favorable safety .

Key Differentiators and Limitations

  • This compound uniquely targets cccDNA formation but lacks HBsAg reduction and synergizes poorly with siRNA/NAs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.